molecular formula C14H13NO2S3 B12600057 Carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester CAS No. 873002-18-7

Carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester

Katalognummer: B12600057
CAS-Nummer: 873002-18-7
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: HCJIXWWBDPISNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester is an organic compound that belongs to the class of carbamodithioic acids. This compound is characterized by the presence of a phenylsulfonyl group attached to the methyl group of the carbamodithioic acid, and a phenyl ester group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester typically involves the reaction of methyl phenylsulfonyl chloride with phenyl carbamodithioate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbamodithioic acid, diethyl-, methyl ester
  • Carbamodithioic acid, methyl(phenyl)-, phenyl ester
  • Carbamodithioic acid, methyl(phenylsulfonyl)-, ethyl ester

Uniqueness

Carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester is unique due to the presence of both a phenylsulfonyl group and a phenyl ester group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The compound’s structure allows for versatile applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

873002-18-7

Molekularformel

C14H13NO2S3

Molekulargewicht

323.5 g/mol

IUPAC-Name

phenyl N-(benzenesulfonyl)-N-methylcarbamodithioate

InChI

InChI=1S/C14H13NO2S3/c1-15(14(18)19-12-8-4-2-5-9-12)20(16,17)13-10-6-3-7-11-13/h2-11H,1H3

InChI-Schlüssel

HCJIXWWBDPISNE-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=S)SC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.